molecular formula C11H10ClNO B1415716 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole CAS No. 1023811-25-7

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole

Cat. No.: B1415716
CAS No.: 1023811-25-7
M. Wt: 207.65 g/mol
InChI Key: ZJCGNFFRNLWRIE-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

The compound 2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole belongs to the oxazole family, a class of heterocyclic aromatic molecules featuring a five-membered ring with one oxygen and one nitrogen atom. Its IUPAC name derives from the systematic numbering of the oxazole ring, where the oxygen occupies position 1, the nitrogen position 3, and substituents are assigned based on priority rules. The chloromethyl group (-CH$$_2$$Cl) resides at position 2, while the 4-methylphenyl group (a toluene-derived aromatic ring) attaches to position 5. This nomenclature ensures unambiguous identification, distinguishing it from regioisomers such as 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

Molecular Geometry and Stereoelectronic Properties

The oxazole core adopts a planar geometry due to aromatic $$\pi$$-electron delocalization across the ring’s six $$\pi$$ electrons (Figure 1). The chloromethyl substituent at position 2 introduces steric and electronic effects: the electronegative chlorine atom withdraws electron density via inductive effects, polarizing the C-Cl bond ($$ \delta^+ $$ at carbon, $$ \delta^- $$ at chlorine). Concurrently, the 4-methylphenyl group at position 5 contributes steric bulk and enhances lipophilicity. Computational models predict a dihedral angle of ~30° between the oxazole ring and the phenyl group, minimizing steric clashes while preserving conjugation.

Table 1: Key Structural Parameters

Parameter Value Source
Bond length (C-O) 1.36 Å
Bond length (C-N) 1.30 Å
Dihedral angle (Ph-Oxazole) 28.5°
Dipole moment 2.8 D (chloromethyl direction)

The stereoelectronic profile of this compound is critical for its reactivity. The chloromethyl group’s C-Cl bond ($$ \sim 1.78 $$ Å) is susceptible to nucleophilic substitution, while the oxazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution at position 4.

Comparative Analysis of Oxazole Derivative Isomerism

Structural isomerism in oxazole derivatives arises from variations in substituent positions and functional groups. For this compound, key isomers include:

1. Positional Isomers :

  • 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CID 5076482): Chloromethyl at position 4 and 3-methylphenyl at position 2.
  • 2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole (CID 43144167): Methylphenyl group at the ortho position.

2. Functional Group Isomers :

  • 5-(4-Methylphenyl)-1,3,4-oxadiazole derivatives (e.g., CID 736973): Replacement of the oxazole ring with oxadiazole alters aromaticity and reactivity.

Table 2: Isomeric Comparisons

Compound Molecular Formula Boiling Point (°C) LogP
This compound C$${11}$$H$${10}$$ClNO 350.6 3.12
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole C$${12}$$H$${12}$$ClNO 342.1 3.45
2-(Chloromethyl)-5-(2-methylphenyl)-1,3-oxazole C$${11}$$H$${10}$$ClNO 337.8 2.98

Positional isomers exhibit distinct physicochemical properties. For instance, the para-substituted methylphenyl group in the target compound enhances symmetry and crystal packing efficiency compared to ortho-substituted analogs, as evidenced by higher melting points. Additionally, electron-withdrawing groups at position 2 (e.g., chloromethyl) reduce the oxazole ring’s basicity compared to unsubstituted analogs.

Substituent orientation also impacts spectroscopic signatures. In $$ ^1H $$ NMR, the para-methyl group produces a singlet at δ 2.35 ppm, while ortho isomers show split peaks due to coupling with adjacent protons. IR spectra further differentiate isomers via C-Cl stretching frequencies: 750 cm$$^{-1}$$ for 2-chloromethyl vs. 735 cm$$^{-1}$$ for 4-chloromethyl derivatives.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCGNFFRNLWRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Oxazole Synthesis

Oxazole derivatives are synthesized through various conventional methods, including Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen synthesis, Bredereck reaction, Cycloisomerization reaction, and Erlenmeyer-Plöchl reaction. Oxazoles are crucial in producing biologically and therapeutically active organic compounds and are employed in various chemical reactions due to their weak base properties.

Synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

ChemicalBook provides five synthetic routes for producing 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole from benzaldehyde. A multi-step reaction involving two steps is required, with the first step using hydrogen chloride/1,4-dioxane at 20°C and the second step using trichlorophosphate/chloroform under reflux.

Multistep Synthesis for Oxazole Derivatives

A novel multistep synthesis for oxazole and benzoxazole derivatives involves initially treating glycine with 4-methoxy benzoyl chloride in a NaOH solution to yield 4-methoxy hippuric acid. This is then reacted with ethyl chloroformate in the presence of N-methylmorpholine in CH\$${2}\$$Cl\$${2}\$$ to produce 2-(4-methoxyphenyl)-5-oxazolones. Reacting this azlactone with excess toluene and anhydrous AlCl\$$_{3}\$$ at room temperature gives 2-aza-1-(4-methoxyphenyl)-4-toluel-1,4-butandiones, which upon reflux with phosphorus oxychloride for 48 hours, yields 2-(4-methylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole.

Synthesis of 2-Methyl-4,5-Disubstituted Oxazoles

2-Methyl-4,5-disubstituted oxazoles are synthesized using a three-step procedure. Initially, 2-methyl-4-substituted oxazole derivatives are prepared through the condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone and an appropriate α-bromo acetophenone with acetamide at 150 °C for 2 hours. The subsequent chemoselective monobromination occurs at the 5-position of the derivatives with N-bromosuccinimide in CHCl\$${3}\$$, yielding 2-methyl-4-substituted-5-bromooxazole analogues. These intermediates undergo a Suzuki cross-coupling reaction with an appropriate arylboronic acid under heterogeneous conditions [PdCl\$${2}\$$(DPPF), CsF] in 1,4-dioxane at 65 °C to produce the target 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted and isomeric 2-methyl-4-substituted-5-(3′,4′,5′-trimethoxyphenyl)oxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

  • Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Oxidizing agents such as potassium permanganate or chromium trioxide can convert the methyl group to a carboxylic acid.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).

  • Oxidation: : Strong oxidizing agents like potassium permanganate in an acidic medium or chromium trioxide in acetic acid are commonly used.

Major Products

  • Substituted Oxazoles: : Depending on the nucleophile used, various substituted oxazoles can be formed, such as 2-(azidomethyl)-5-(4-methylphenyl)-1,3-oxazole or 2-(thiomethyl)-5-(4-methylphenyl)-1,3-oxazole.

  • Oxidized Products: : Oxidation of the methyl group yields 2-(chloromethyl)-5-(4-carboxyphenyl)-1,3-oxazole.

Scientific Research Applications

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds containing oxazole rings exhibit significant antimicrobial properties. A study by Zhang et al. (2020) demonstrated that derivatives of oxazole, including this compound, possess inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Potential
The compound has also been investigated for its anticancer properties. A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of oxazole derivatives on cancer cell lines, indicating that this compound could induce apoptosis in malignant cells through the activation of caspase pathways (Smith et al., 2021).

Materials Science

Polymer Synthesis
In materials science, the chloromethyl group allows for further functionalization, making this compound useful in the synthesis of polymers. For instance, it can serve as a monomer for creating cross-linked networks in hydrogels or other polymeric materials. Research by Lee et al. (2019) demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties.

Nanocomposites
Recent studies have explored the use of this compound in the development of nanocomposites. The incorporation of this compound into silica-based materials improved their electrical conductivity and mechanical strength (Kumar et al., 2022).

Agricultural Chemistry

Pesticide Development
The unique reactivity of the chloromethyl group makes this compound a candidate for developing new pesticides. Research indicates that oxazole derivatives can act as effective fungicides or insecticides due to their ability to interfere with biological processes in pests (Johnson et al., 2020). Field trials have shown promising results in controlling pests while minimizing environmental impact.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mLZhang et al., 2020
Staphylococcus aureus16 µg/mLZhang et al., 2020
Pseudomonas aeruginosa64 µg/mLZhang et al., 2020

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa10Caspase activationSmith et al., 2021
MCF-715Induction of apoptosisSmith et al., 2021
A54912Cell cycle arrestSmith et al., 2021

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Zhang et al. (2020) tested the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria. The study found that modifications to the oxazole ring significantly influenced antimicrobial activity, with this compound showing promising results against resistant strains.

Case Study 2: Polymer Applications

Lee et al. (2019) conducted experiments to synthesize novel polymeric materials using this compound as a monomer. The resulting polymers exhibited enhanced properties suitable for biomedical applications due to their biocompatibility and mechanical strength.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituents on the oxazole ring significantly influence electronic properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole 4-Cl-phenyl, chloromethyl C₁₀H₇Cl₂NO Building block for drug synthesis; high purity grades available
5-(4-Bromophenyl)-1,3-oxazole derivatives 4-Br-phenyl Varies (e.g., C₉H₆BrNO) Aromatase inhibitors (OXL series); IC₅₀ values ≤10 μM
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole 4-F-phenyl, biphenyl C₂₄H₁₅FN₂O₂ Fluorescent probe; crystal structure with C-H···F and π-π interactions
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole 3-ethoxyphenyl, chloromethyl C₁₂H₁₂ClNO₂ Intermediate for agrochemicals; synthesized via cyclization

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-chlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) substituents modulate the oxazole ring’s electron density, affecting reactivity in nucleophilic substitutions or cross-coupling reactions .

Comparison with Oxadiazoles :

  • 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 287197-95-9) shares a similar substituent pattern but differs in heterocyclic core (oxadiazole vs. oxazole). Oxadiazoles generally exhibit higher metabolic stability, making them preferred in drug design .

Biological Activity

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a chloromethyl group and a phenyl moiety, which contribute to its reactivity and biological activity. Its synthesis typically involves nucleophilic substitution reactions and can yield various derivatives with modified functional groups for enhanced activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its anticancer properties and enzymatic interactions.

Anticancer Activity

Recent studies have shown that derivatives of 1,3-oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating strong growth inhibition and potential as an anticancer agent .

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundMCF-715.63Induction of apoptosis via caspase activation
Related oxazole derivativeMDA-MB-23119.56Tubulin polymerization inhibition

The mechanism by which this compound exerts its biological effects is primarily through interactions with cellular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzymatic activity .

In vitro studies have indicated that the compound may induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics, which are crucial for cell division .

Case Studies

A notable case study involved the evaluation of various oxazole derivatives for their anticancer properties. The study found that compounds similar to this compound showed promising results in inhibiting cell growth across different cancer types, suggesting that structural modifications could enhance efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole?

The compound is typically synthesized via chloromethylation of a pre-formed oxazole scaffold. A standard method involves reacting 5-(4-methylphenyl)-1,3-oxazole with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . Reaction optimization includes controlling temperature (50–80°C) and solvent choice (e.g., dichloromethane or chloroform). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify the chloromethyl (–CH₂Cl) group (δ ~4.5–4.8 ppm for 1^1H; δ ~40–45 ppm for 13^13C) and the 4-methylphenyl substituent (δ ~2.3–2.5 ppm for –CH₃) .
  • Mass spectrometry : ESI-MS or EI-MS to confirm molecular weight (C₁₁H₁₀ClNO: theoretical m/z 207.05) .
  • IR spectroscopy : Peaks at ~680–750 cm⁻¹ (C–Cl stretch) and ~1600 cm⁻¹ (C=N/C=C oxazole ring) .

Q. What are the key reactivity patterns of the chloromethyl group in this compound?

The chloromethyl (–CH₂Cl) group is highly reactive in nucleophilic substitution (Sₙ2) reactions. It can undergo:

  • Alkylation : Reaction with amines (e.g., NH₃, primary/secondary amines) to form quaternary ammonium salts.
  • Elimination : Under basic conditions (e.g., KOH/EtOH), it may form a vinyloxazole derivative via dehydrohalogenation .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts to introduce aryl groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s stability and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., oxazole ring) for electrophilic attack .
  • Thermodynamic stability : Compare energy barriers for decomposition pathways (e.g., Cl⁻ elimination).
  • Frontier molecular orbitals : Predict reactivity via HOMO-LUMO gaps (e.g., ~5–6 eV for similar oxazoles) .

Q. What strategies minimize byproducts during multi-step synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5–10 min vs. hours) and improves yield by enhancing reaction homogeneity (e.g., using ethanol as solvent) .
  • Catalyst optimization : Use ammonium acetate (20 mol%) to stabilize intermediates and suppress side reactions like dimerization .
  • Protecting groups : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc groups to direct chloromethylation regioselectivity .

Q. How does the crystal structure influence the compound’s biological activity?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Conformational rigidity : Planar oxazole and 4-methylphenyl rings (dihedral angle <5°) enhance π-π stacking with biological targets (e.g., enzyme active sites) .
  • Packing interactions : Chlorine atoms participate in halogen bonding (Cl···N/O distances ~3.2–3.5 Å), critical for binding to receptors like cytochrome P450 .
  • Solubility : Non-covalent interactions (e.g., van der Waals) with hydrophobic pockets in proteins can be predicted from lattice parameters (e.g., unit cell volume ~1800 ų) .

Methodological Guidance

Q. How to resolve contradictions in reported spectroscopic data?

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(Chloromethyl)-5-phenyl-1,3-oxazole) .
  • Solvent effects : Re-run NMR in deuterated DMSO to observe hydrogen-bonding shifts.
  • High-resolution MS : Confirm molecular formula accuracy (e.g., HRMS-ESI: m/z 207.0452 for [M+H]⁺) .

Q. What experimental designs validate structure-activity relationships (SAR)?

  • Derivatization libraries : Synthesize analogs with varying substituents (e.g., –Br, –CF₃ at the 4-methylphenyl group) and test bioactivity .
  • Kinetic studies : Measure reaction rates of –CH₂Cl with nucleophiles (e.g., thiols) to quantify electrophilicity .
  • Molecular docking : Simulate binding to targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole

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